![molecular formula C19H19ClN2O2 B2521349 4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one CAS No. 852712-88-0](/img/structure/B2521349.png)

4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

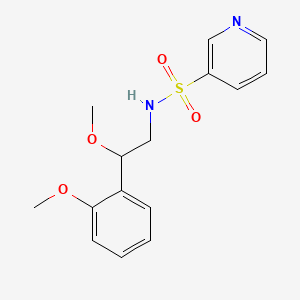

Quinolones are a type of bicyclic compound that contain a nitrogen atom and are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, and electronics . Oxazoles are a class of organic compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. They are used in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of quinolones can be achieved through various methods. One common approach is the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives . The synthesis of oxazoles often involves the cyclodehydration of suitable precursors, such as amino alcohols or hydroxy amides.Molecular Structure Analysis

The molecular structure of quinolones displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学的研究の応用

- Oxazoloquinolinone derivatives have demonstrated promising anticancer activity. Researchers have explored their effects on various cancer cell lines, including breast cancer (MCF-7), cervical carcinoma (HeLa), and lung cancer (A-549) . These compounds could serve as potential leads for developing novel chemotherapeutic agents.

- Some oxazoloquinolinone derivatives have been identified as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . EGFR plays a crucial role in cancer progression, and inhibiting it can be therapeutically beneficial.

- Researchers have synthesized pyrazole-tethered quinolines, including 4-hydroxy-3-acyl-quinolin-2-one , as potential α-glucosidase inhibitors . These compounds may find applications in managing diabetes by modulating glucose metabolism.

- Oxazoloquinolinone derivatives serve as versatile building blocks for constructing fused heterocycles. Their synthetic approaches have led to related four- to seven-membered ring systems . These heterocycles often exhibit unique biological activities.

- The parent heterocycle, quinolone, has a rich history in drug development. Quinine, isolated from Cinchona bark, has been used to treat nocturnal leg cramps and arthritis . While not directly related to oxazoloquinolinone , understanding the broader context of quinolones sheds light on their pharmacological importance.

- Recent research describes acid-catalyzed tandem reactions involving 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols . These reactions provide access to novel compounds with potential applications.

Anticancer Potential

Dual EGFR Inhibitors

α-Glucosidase Inhibition

Heterocycle Synthesis

Drug Development

Tandem Reactions

作用機序

Quinolones interact with their targets in cells through various mechanisms, often involving the inhibition of enzymes or signaling pathways . The specific biochemical pathways affected by quinolones can vary widely depending on the specific compound and its targets .

The pharmacokinetics of quinolones, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on the specific compound. These properties can significantly impact a compound’s bioavailability and its overall effectiveness .

The molecular and cellular effects of a quinolone’s action can include changes in cell signaling, enzyme activity, and gene expression, among others . These effects can lead to the observed biological activities of the compound.

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence a quinolone’s action, efficacy, and stability . These factors can affect the compound’s interaction with its targets, its stability in the body, and its overall effectiveness.

Safety and Hazards

特性

IUPAC Name |

4-(2-chlorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-10-15-16(11-6-4-5-7-12(11)20)17-13(21-18(15)24-22-10)8-19(2,3)9-14(17)23/h4-7,16,21H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWMFWVUKXTLOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2521268.png)

![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)

![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)

![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)

![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)